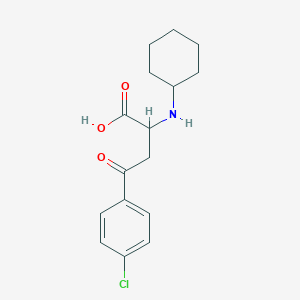

4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid

Description

4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with a 4-chlorophenyl group at the 4-position, a ketone group at the 4-oxo position, and a cyclohexylamino moiety at the 2-position. Its molecular formula is C₁₆H₂₀ClNO₃, with a molecular weight of 309.79 g/mol. The compound’s structure combines aromatic, alicyclic, and carboxylic acid functionalities, making it a versatile intermediate in medicinal chemistry, particularly in the development of targeted protein degraders and enzyme inhibitors .

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO3/c17-12-8-6-11(7-9-12)15(19)10-14(16(20)21)18-13-4-2-1-3-5-13/h6-9,13-14,18H,1-5,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIOGSVPLXMJRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl compound to introduce the chlorine atom at the para position.

Cyclohexylamine Addition: The chlorophenyl intermediate is then reacted with cyclohexylamine under controlled conditions to form the cyclohexylamino derivative.

Butanoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of drugs targeting various diseases. It exhibits characteristics that may be beneficial in:

- Anticancer Research : Studies have explored its role as a potential anticancer agent, focusing on its ability to inhibit tumor growth through specific biochemical pathways. For instance, derivatives of this compound have shown promise in modulating signaling pathways associated with cancer cell proliferation and apoptosis .

- Neurological Disorders : The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into treatments for conditions such as depression and anxiety .

Biochemical Research

In biochemical applications, 4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid serves as a valuable tool for:

- Enzyme Inhibition Studies : It has been utilized to investigate the inhibition of specific enzymes related to metabolic pathways. This includes studies on how it affects enzyme activity in vitro, providing insights into metabolic regulation .

- Receptor Binding Studies : The compound's ability to interact with various receptors makes it useful in pharmacological studies aimed at understanding receptor-ligand interactions and their implications for drug design .

Synthetic Intermediate

In organic synthesis, this compound acts as an intermediate for producing other complex molecules. Its functional groups allow for further modifications and derivatizations, facilitating the creation of new compounds with tailored properties for specific applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound and their evaluation against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting a potential pathway for developing new anticancer therapies .

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological effects of this compound demonstrated its potential to modulate serotonin receptors. This modulation was linked to anxiolytic effects in animal models, indicating that the compound could be further developed into therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound (CAS No.) | LogP | Water Solubility (mg/mL) | pKa (Carboxylic Acid) |

|---|---|---|---|

| 4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid | 2.8 | 0.12 | 3.1 |

| 4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid (1026123-05-6) | 1.9 | 0.45 | 3.0 |

| 4-(4-Chlorophenyl)-2-(4-methylpiperazinyl)-4-oxobutanoic acid (139084-69-8) | 1.5 | 1.20 | 3.2 (acid), 8.5 (base) |

Biological Activity

4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid, a compound with the molecular formula CHClNO and a molecular weight of 309.79 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Chlorination : A phenyl compound is chlorinated to introduce a chlorine atom at the para position.

- Cyclohexylamine Addition : The chlorinated phenyl compound is reacted with cyclohexylamine.

- Formation of Butanoic Acid Moiety : The final step involves the formation of the butanoic acid structure through various synthetic routes optimized for yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, which may include enzymes and receptors. The binding affinity and specificity can lead to various pharmacological effects, including:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that derivatives of 4-oxobutanoic acids exhibit inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin synthesis. For instance, related compounds have shown structure-dependent inhibitory activity, indicating that modifications to the alkyl side chains can enhance or diminish efficacy .

- Anti-inflammatory Properties : Research indicates that similar compounds exhibit significant anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .

Case Studies

- Tyrosinase Inhibition : A study evaluated various alkyl derivatives of 4-oxobutanoates for their tyrosinase inhibitory activities. The results demonstrated that compounds with longer alkyl chains exhibited enhanced inhibitory effects compared to shorter chains, suggesting a structure-activity relationship that can guide future drug design .

- Anti-inflammatory Activity : Another investigation into substituted 4-oxobutanoic acids highlighted their pronounced anti-inflammatory effects in vitro. These findings suggest that modifications to the core structure can lead to compounds with therapeutic potential against inflammation-related conditions .

Comparative Analysis

The biological activities of this compound can be compared with similar compounds to understand its unique properties better:

Q & A

Q. What are the optimal synthetic routes for 4-(4-Chlorophenyl)-2-(cyclohexylamino)-4-oxobutanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Knoevenagel condensation of 4-chlorobenzaldehyde with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form an α,β-unsaturated ketone intermediate .

- Step 2: Michael addition of cyclohexylamine to the intermediate, followed by hydrolysis and decarboxylation to yield the final product.

- Key Variables: Temperature (60–80°C), solvent polarity (ethanol or THF), and catalyst (e.g., piperidine for condensation). Higher yields (>70%) are achieved with slow amine addition to minimize side reactions like over-substitution .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical due to by-products from incomplete decarboxylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: H NMR (DMSO-d6) should show signals for the chlorophenyl ring (δ 7.4–7.6 ppm), cyclohexylamine protons (δ 1.2–2.0 ppm), and the oxobutanoic acid carbonyl (δ 170–175 ppm). C NMR confirms the ketone (δ ~200 ppm) and carboxylic acid (δ ~175 ppm) .

- FT-IR: Peaks at ~1700 cm (C=O stretch) and ~2500–3300 cm (broad, carboxylic O-H stretch) .

- Chromatography: HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (254 nm) ensures >95% purity. Retention time varies with mobile phase gradient .

- Melting Point: Reported range 153–155°C (literature) vs. experimental data to confirm consistency .

Advanced Research Questions

Q. What is the compound’s mechanism of action in enzyme inhibition, and how does its IC50 compare to structurally related analogs?

Methodological Answer:

- Enzyme Targets: Preliminary studies suggest inhibition of kynurenine 3-hydroxylase (KYN-3-OHase), a key enzyme in neurodegenerative pathways. Assays use recombinant enzyme and HPLC to quantify metabolite reduction .

- IC50 Determination:

- Validation: Co-crystallization studies or molecular docking (e.g., AutoDock Vina) to map binding interactions with KYN-3-OHase’s active site .

Q. How does the substitution pattern (e.g., chlorophenyl vs. fluorophenyl) impact biological activity and metabolic stability?

Methodological Answer:

- Comparative SAR Studies:

- Chlorophenyl vs. Fluorophenyl: Chlorine’s higher electronegativity increases electron-withdrawing effects, stabilizing the ketone moiety and enhancing enzyme affinity. Fluorine analogs show reduced IC50 (e.g., 18.2 µM for 4-fluorophenyl derivative) due to weaker halogen bonding .

- Cyclohexylamine vs. Cyclopentylamine: Cyclohexyl’s larger ring improves steric shielding of the amine, reducing oxidative metabolism in liver microsomes (t1/2: 45 min vs. 28 min for cyclopentyl) .

- Metabolic Profiling: LC-MS/MS analysis of hepatocyte incubations identifies primary metabolites (e.g., hydroxylation at cyclohexyl ring) .

Q. What in vivo models are suitable for evaluating neuroprotective efficacy, and what dosing regimens are optimal?

Methodological Answer:

- Animal Models:

- Rotenone-induced Parkinson’s disease (rat): Oral dosing (10–50 mg/kg/day) for 4 weeks. Behavioral tests (rotarod, open field) and post-mortem striatal dopamine quantification via HPLC .

- Transgenic Alzheimer’s mice (APP/PS1): Intraperitoneal administration (5 mg/kg) to assess amyloid-β reduction (ELISA) and cognitive improvement (Morris water maze) .

- PK/PD Considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.